molecular formula C19H33N3O3 B6757447 N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide

N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide

Cat. No.: B6757447
M. Wt: 351.5 g/mol
InChI Key: WRGKWEZQZCSQRB-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O3/c23-18-8-4-5-12-22(18)16-9-13-21(14-10-16)19(24)20-11-15-25-17-6-2-1-3-7-17/h16-17H,1-15H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKWEZQZCSQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCNC(=O)N2CCC(CC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the oxopiperidine moiety: This step involves the incorporation of the oxopiperidine group through a series of functional group transformations.

    Attachment of the cyclohexyloxyethyl group: The final step involves the attachment of the cyclohexyloxyethyl group to the piperidine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide
  • N-(2-methoxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide
  • N-(2-ethoxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide

Uniqueness

N-(2-cyclohexyloxyethyl)-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide is unique due to the presence of the cyclohexyloxyethyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.

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